7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-19-13-12(14(23)20(2)16(19)24)21(15(18-13)25-8-7-22)9-10-3-5-11(17)6-4-10/h3-6,22H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWNOBHGIQSFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCO)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be characterized by its purine backbone, which is modified with a chlorobenzyl group and a hydroxyethylthio moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthetic Route Overview
- Starting Materials : The synthesis begins with accessible purine derivatives.
- Reactions : Key reactions may include alkylation and thioether formation.
- Characterization : Final products are characterized using NMR and mass spectrometry.
The biological activity of this compound is believed to be linked to its interaction with specific molecular targets in biological systems. Studies suggest that it may affect various biochemical pathways through enzyme inhibition or receptor modulation.
Pharmacological Properties
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : It has shown potential antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Properties : There is evidence suggesting that it may modulate inflammatory responses.
Case Studies
- Antitumor Efficacy : A study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines, suggesting a potential role in cancer therapy.
- Microbial Inhibition : Research indicated significant inhibition of growth in pathogenic bacteria, highlighting its potential as an antimicrobial agent.
| Study | Cell Line/Pathogen | Observed Effect | Reference |
|---|---|---|---|
| 1 | Breast Cancer | Cytotoxicity | |
| 2 | E. coli | Growth Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
